Ablukast, (S)-

Description

Background of Leukotriene Antagonism in Inflammatory Pathways

Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase enzyme. nih.govwikipedia.org They are key players in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. nih.gov The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). wikipedia.org This binding triggers a cascade of inflammatory responses, including:

Bronchoconstriction (narrowing of the airways) nih.gov

Increased vascular permeability, leading to tissue swelling

Enhanced mucus secretion wikipedia.org

Recruitment of inflammatory cells, such as eosinophils

The recognition of this pathway led to the development of two main classes of antileukotriene agents: 5-lipoxygenase inhibitors, which block the synthesis of all leukotrienes, and leukotriene receptor antagonists, which selectively block the action of cysteinyl leukotrienes at the CysLT1 receptor. wikipedia.orgnih.gov These antagonists, including well-known drugs like montelukast (B128269) and zafirlukast (B1683622), function by competitively binding to the CysLT1 receptor, thereby preventing the inflammatory cascade initiated by cysteinyl leukotrienes. wikipedia.org

Role of (S)-Ablukast as a Selective Cysteinyl Leukotriene Receptor Antagonist

(S)-Ablukast, also known by its developmental code name ICI 200,355, was designed as a potent and selective antagonist of the CysLT1 receptor. Its mechanism of action was to specifically compete with cysteinyl leukotrienes, particularly leukotriene D₄ (LTD₄), for binding sites on the CysLT1 receptor. By occupying these receptors without activating them, (S)-Ablukast was intended to inhibit the downstream signaling that leads to the symptoms of asthma and other inflammatory conditions.

The development of such antagonists in the 1990s was a significant area of pharmaceutical research, aiming to provide a new class of oral medication for the chronic management of asthma. The goal was to offer an alternative or add-on therapy to the mainstay treatment of inhaled corticosteroids.

Table 1: Investigated Therapeutic Areas for (S)-Ablukast This table is based on the general scope of research for leukotriene antagonists of its era.

| Therapeutic Area | Rationale for Investigation |

|---|---|

| Asthma | Primary target due to the well-established role of leukotrienes in bronchoconstriction and airway inflammation. |

| Allergic Rhinitis | Leukotrienes are known mediators of nasal congestion and other symptoms of allergic rhinitis. |

| Inflammatory Skin Disorders | Potential role in mediating inflammatory cell infiltration and edema in certain dermatological conditions. |

| Inflammatory Bowel Disease | Exploration of the role of leukotrienes in gut inflammation. |

Historical Research Trajectory and Discontinuation of Development

The development of (S)-Ablukast was part of a competitive landscape in the late 1980s and early 1990s, with several pharmaceutical companies racing to bring the first leukotriene receptor antagonist to market. Research into (S)-Ablukast progressed through preclinical studies and into human clinical trials. It successfully advanced to Phase III trials, the final stage of clinical testing before seeking regulatory approval, for the treatment of asthma.

However, in 1996, the development of (S)-Ablukast was officially discontinued. While specific details from the Phase III trials are not widely publicised, the discontinuation coincided with the approval and market launch of zafirlukast, the first-in-class CysLT1 receptor antagonist. It is common in the pharmaceutical industry for companies to halt the development of a drug candidate if it does not show a competitive efficacy or safety profile compared to newly approved treatments or other late-stage candidates. The emergence of successful competitors likely influenced the decision to cease further investment in the (S)-Ablukast program.

Table 2: Timeline of Key Events in Leukotriene Antagonist Development This table provides a historical context for the development period of (S)-Ablukast.

| Year | Event | Significance |

|---|---|---|

| Late 1970s | Discovery and structural identification of leukotrienes. | Laid the foundation for understanding their role in inflammation. |

| 1980s | Elucidation of the leukotriene pathway and its role in asthma. | Identified CysLT1 as a viable drug target. |

| Early 1990s | (S)-Ablukast (ICI 200,355) and other antagonists enter clinical development. | Intense period of research and competition in the field. |

| 1996 | Development of (S)-Ablukast is discontinued. | Marked the end of the research trajectory for this compound. |

| 1996 | Zafirlukast receives FDA approval. | The first leukotriene receptor antagonist becomes available. |

| 1998 | Montelukast receives FDA approval. | A second major competitor enters the market. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

96686-71-4 |

|---|---|

Molecular Formula |

C28H34O8 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

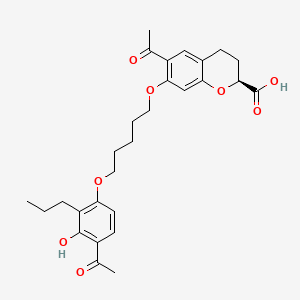

(2S)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m0/s1 |

InChI Key |

FGGYJWZYDAROFF-DEOSSOPVSA-N |

Isomeric SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@H](OC3=C2)C(=O)O)C(=O)C |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of S Ablukast

Established Synthetic Routes for (S)-Ablukast

The synthesis of (S)-Ablukast has been efficiently achieved through a structured sequence of chemical reactions, starting from readily available precursors. researchgate.net

Key Precursors and Starting Materials

An efficient synthesis for the leukotriene antagonist ablukast (B1666472) begins with the key precursor 2,4-dihydroxyacetophenone . researchgate.net This starting material undergoes a series of transformations to build the core structure of the final compound. Another important reactant in the initial steps is ethyl oxalate (B1200264) , which participates in a Claisen condensation. researchgate.net For the elaboration of the side chain, 5-bromo-1-pentanyl acetate (B1210297) is utilized as an alkylating agent. researchgate.net

| Starting Material/Precursor | Role in Synthesis |

| 2,4-dihydroxyacetophenone | Initial building block for the chromane (B1220400) ring system. researchgate.net |

| Ethyl oxalate | Reactant in the Claisen condensation to form a key intermediate. researchgate.net |

| 5-bromo-1-pentanyl acetate | Alkylating agent for introducing the side chain. researchgate.net |

Critical Reaction Steps and Conditions

The synthesis of Ablukast involves several key chemical transformations performed under specific conditions to ensure high yields and the correct product formation. researchgate.net

Claisen Condensation: The synthesis initiates with a Claisen condensation of 2,4-dihydroxyacetophenone with ethyl oxalate. researchgate.net This reaction, a fundamental carbon-carbon bond-forming process in organic chemistry, joins two ester molecules or an ester and another carbonyl compound in the presence of a strong base. libretexts.orgmasterorganicchemistry.com The result is the formation of a β-keto ester, which is a key intermediate in the pathway. youtube.com Subsequent hydrogenation of this product yields the chromane ester. researchgate.net

Fries Rearrangement: The chromane ester intermediate is then subjected to a Fries rearrangement. researchgate.net This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org In the synthesis of Ablukast, a mixture of acetic acid (AcOH) and boron trifluoride etherate (BF3·OEt2) is used to facilitate this ortho,para-selective acylation. researchgate.netorganic-chemistry.orgsigmaaldrich.com The product is then transesterified with methanol (B129727) before proceeding to the next step. researchgate.net

Methanolysis with Tetra-n-butylammonium Hydroxide: A notable step in the synthesis is a novel methanolysis of an acetate intermediate. researchgate.net This reaction is carried out using methanol in the presence of tetra-n-butylammonium hydroxide . researchgate.netresearchgate.net This strong, sterically hindered organic base is effective in phase-transfer catalysis and facilitates deprotonation and other base-mediated reactions. thermofisher.com

Mesylation: Following the methanolysis, the resulting alcohol is converted into a mesylate. researchgate.net This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. chemistrysteps.commasterorganicchemistry.com The mesyl group is an excellent leaving group, which facilitates the subsequent alkylation step to connect the side chain to another molecular fragment. researchgate.netchemistrysteps.com

| Reaction Step | Reagents/Conditions | Purpose |

| Claisen Condensation | Ethyl oxalate, base | Forms a β-ketoester intermediate from the starting acetophenone. researchgate.netlibretexts.org |

| Fries Rearrangement | AcOH/BF3·OEt2 | Rearranges the chromane ester to form a hydroxy aryl ketone. researchgate.netorganic-chemistry.org |

| Methanolysis | Methanol, Tetra-n-butylammonium hydroxide | Cleaves an acetate group to yield an alcohol. researchgate.netresearchgate.net |

| Mesylation | Methanesulfonyl chloride (MsCl) | Converts the alcohol into a mesylate, a good leaving group. researchgate.netchemistrysteps.com |

Exploration of Structural Analogs and Derivatives

To explore the structure-activity relationship and potentially improve the compound's properties, researchers often synthesize structural analogs and derivatives by modifying the core structure or its side chains.

Benzopyran Core Modifications

Modifications to the central benzopyran (chromane) core of Ablukast can lead to new analogs with different biological profiles. The synthesis of various ring-substituted derivatives can be envisioned by starting with appropriately substituted phenolic precursors. molaid.com The general synthetic strategies allow for flexibility, where changes in the substitution pattern of the initial 2-hydroxyacetophenone (B1195853) could be carried through the reaction sequence to produce analogs with modified benzopyran systems. For example, introducing different substituents on the aromatic part of the benzopyran ring could influence the molecule's electronic properties and binding interactions. The synthesis of various dihydroisochroman-type natural products demonstrates the feasibility of creating diverse heterocyclic cores. mdpi.com

Side Chain Elaboration and Functionalization

The side chains of Ablukast are also key targets for modification. The established synthesis involves alkylating a phenolic intermediate with a bifunctional side chain precursor (5-bromo-1-pentanyl acetate), which is then further modified. researchgate.net This approach allows for the introduction of various functionalities at the terminus of the side chain. General strategies for side-chain elaboration include incorporating the desired functional group into the initial alkylating agent or performing post-synthesis modifications. cmu.edu For instance, the terminal mesylate group created in the synthesis of the Ablukast side chain is designed for reaction with another nucleophilic component. By varying this final component, a library of derivatives with diverse side chains can be generated. researchgate.net The introduction of different functional groups, such as amines, thiols, or carboxylic acids, onto an alkyl side chain has been demonstrated in other molecular systems and could be applied to Ablukast analogs. cmu.edumdpi.com

Thiophene (B33073) Analog Synthesis

The isosteric replacement of a benzene (B151609) ring with a thiophene ring is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a drug molecule. nih.gov In the context of leukotriene antagonists, the synthesis of thiophene analogs of existing compounds has been explored to investigate the structure-activity relationships (SAR).

One such study described the synthesis of a thiophene analog of the leukotriene D4 antagonist Ro 23-3544, a compound structurally related to ablukast. nih.gov The synthesis aimed to replace a substituted benzene ring with a thiophene moiety. The target molecule, 6-Acetyl-7-[[5-(5-acetyl-4-hydroxy-3-propyl-2-thienyl-oxy)pentyl]oxy]-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, was synthesized and evaluated for its biological activity. nih.gov However, this particular thiophene analog demonstrated virtually no effect on leukotriene D4-induced bronchoconstriction in anesthetized guinea pigs, indicating that the modification was detrimental to its antagonistic activity. nih.gov

The general synthesis of thiophene derivatives often involves well-established methods such as the Paal-Knorr synthesis, Fiesselmann thiophene synthesis, and the Gewald reaction. These methods provide versatile routes to functionalized thiophenes that can be incorporated into more complex molecules. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions, and its incorporation can also improve the metabolic stability of the parent compound. nih.gov

Table 1: Thiophene Analog of a Leukotriene D4 Antagonist and its Biological Activity

| Compound Name | Structure | Biological Activity | Reference |

| 6-Acetyl-7-[[5-(5-acetyl-4-hydroxy-3-propyl-2-thienyl-oxy)pentyl]oxy]-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | A thiophene analog of Ro 23-3544 | Showed almost no effect on leukotriene D4 induced bronchoconstriction in anesthetized guinea pigs. | nih.gov |

Chromone-2-carboxylic Acid Derivatives

Chromone-2-carboxylic acids are recognized as important pharmacophores and have been utilized as starting materials for the synthesis of various biologically active compounds, including leukotriene antagonists. atsjournals.orgijrpc.com The chromone (B188151) scaffold is considered a "privileged structure" in drug discovery due to its ability to provide ligands for a diverse range of receptors. ijrpc.com

The synthesis of chromone-2-carboxylic acid derivatives often begins with the reaction of a substituted 2'-hydroxyacetophenone (B8834) with diethyl oxalate in the presence of a base. nih.gov Microwave-assisted synthesis has been shown to improve the yield and reduce the reaction time for the preparation of these compounds. nih.gov

Once synthesized, the carboxylic acid group can be readily converted into a variety of functional groups, such as amides, to generate libraries of compounds for biological screening. researchgate.net For instance, a series of chromone-2-carboxamide derivatives were synthesized and evaluated as inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. researchgate.net Structure-activity relationship studies of these derivatives have helped in identifying key structural features required for potent inhibitory activity. researchgate.net

Table 2: Examples of Synthesized Chromone-2-carboxylic Acid Derivatives and their Yields

| Compound | Substituent | Yield (%) | Reference |

| 6-bromochromone-2-carboxylic acid | 6-Bromo | 87 | nih.gov |

| chromone-2-carboxylic acid | Unsubstituted | 54 | nih.gov |

Advanced Synthetic Techniques in Leukotriene Antagonist Discovery

The discovery and optimization of leukotriene antagonists have been significantly influenced by the advent of advanced synthetic and screening technologies. These techniques allow for the rapid generation and evaluation of large numbers of diverse compounds, accelerating the identification of lead structures.

Combinatorial Chemistry: This approach involves the systematic and repetitive covalent linking of various building blocks to create a large array of structurally diverse molecules, known as a chemical library. nih.gov Combinatorial chemistry has been applied to the optimization of leukotriene D4 antagonists, enabling the exploration of a wide range of structural modifications to improve potency and selectivity. rjptonline.org The use of solid-phase synthesis is a key feature of many combinatorial approaches, allowing for the efficient synthesis and purification of library members. rjptonline.org

Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that involves screening small, low-molecular-weight compounds (fragments) for weak binding to the biological target. acs.org Once identified, these fragments can be grown or linked together to create more potent lead compounds. A study on leukotriene A4 hydrolase (LTA4H) inhibitors utilized metabolomics-biased fragment crystallography to screen a library of fragments. acs.org This approach successfully identified diverse fragments that were then elaborated into potent LTA4H inhibitors in a small number of synthetic steps. For example, a fragment with an initial IC50 of 5.3 mM was evolved into a potent inhibitor with an IC50 of 80 nM in just two synthetic steps. acs.org

DNA-Encoded Libraries (DELs): DEL technology links chemical synthesis with the power of genetics to create and screen vast libraries of compounds. researchgate.net Each molecule in the library is tagged with a unique DNA sequence that acts as an amplifiable barcode for its identification. This technology has been used to discover dual-target ligands that bind to both the β2-adrenoceptor and the cysteinyl-leukotriene receptor, which could be beneficial for the treatment of asthma. researchgate.net

These advanced techniques, often coupled with computational methods like virtual screening and molecular docking, have become integral to modern drug discovery, enabling a more rational and efficient search for novel leukotriene antagonists. nih.govnih.gov

Pharmacological Characterization and Receptor Interaction Mechanisms of S Ablukast

Mechanistic Studies of Cysteinyl Leukotriene Receptor Antagonism

The primary mechanism of action for (S)-Ablukast is its function as a competitive antagonist at cysteinyl leukotriene (CysLT) receptors. medchemexpress.comidrblab.net Leukotrienes are inflammatory mediators produced from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. mdpi.comnih.gov The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their effects by binding to CysLT receptors, leading to processes such as smooth muscle contraction, airway edema, and eosinophil migration. frontiersin.org By blocking these receptors, antagonists like (S)-Ablukast inhibit the downstream inflammatory effects of cysteinyl leukotrienes. nih.gov

Selective Blocking of CysLT Receptors

(S)-Ablukast is characterized as a specific and active leukotriene receptor antagonist. medchemexpress.com Its mechanism involves selectively targeting and blocking the CysLT₁ receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes. idrblab.net This selective antagonism is the cornerstone of its pharmacological effect, aiming to reduce bronchoconstriction and inflammation associated with allergic conditions. medchemexpress.comnih.gov

Antagonism of Specific Leukotriene Subtypes (LTC₄, LTD₄, LTE₄)

(S)-Ablukast has demonstrated the ability to antagonize the effects of all three major cysteinyl leukotrienes: LTC₄, LTD₄, and LTE₄. patsnap.com In preclinical studies using a bullfrog model, Ablukast (B1666472) (as Ro 23-3544) was shown to antagonize the hypotensive effects induced by both LTC₄ and its non-metabolizable analogue, N-methyl LTC₄. patsnap.com The compound also effectively antagonized the effects induced by high doses of LTD₄ and LTE₄. patsnap.com This suggests that the receptors mediating these effects, which preferentially bind LTC₄ in this model system, can be effectively blocked by Ablukast. patsnap.com Further characterization identifies it as a potent LTD₄ receptor antagonist. medchemexpress.com

Modulation of Leukotriene Biosynthesis Pathways (e.g., 5-LOX Products)

The primary mechanism of (S)-Ablukast is receptor antagonism, which occurs downstream from the synthesis of leukotrienes. nih.gov The leukotriene biosynthesis pathway begins with the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotriene A₄ (LTA₄). mdpi.comnih.gov This intermediate is then converted to other leukotrienes. mdpi.com Medications that inhibit 5-LOX, such as Zileuton, represent a different class of antileukotriene agents that act by preventing the production of these inflammatory mediators. nih.govepo.org The available scientific literature on (S)-Ablukast focuses on its role as a receptor blocker, and there is no significant evidence to suggest that it directly modulates the 5-lipoxygenase pathway or inhibits the enzymes involved in leukotriene biosynthesis. nih.govnih.gov

Stereochemical Influence on Pharmacological Activity and Biological Target Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. nih.govbiomedgrid.com For chiral drugs like Ablukast, the different enantiomers (mirror-image isomers) can exhibit distinct pharmacological and pharmacokinetic profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.govnews-medical.net

The optical resolution of racemic Ablukast (Ro 23-3544) has been achieved, and the absolute configurations of its (S) and (R) enantiomers were determined. nih.gov A comparative study revealed significant differences in their pharmacological potency depending on the route of administration. While the enantiomers showed similar potencies in vitro and when administered intravenously in vivo, the (S)-enantiomer was found to be substantially more potent in a guinea pig model of bronchoconstriction when given via aerosol. nih.gov Specifically, the (S)-antipode was 15-fold more potent than the (R)-antipode against LTC₄ and LTD₄-induced bronchoconstriction. nih.gov

| Enantiomer | Relative Potency vs. LTD₄/LTC₄ |

|---|---|

| (S)-Ablukast | 15-fold more potent than (R)-Ablukast |

| (R)-Ablukast | Base |

Molecular Basis of Receptor Binding and Selectivity

Understanding how a ligand like (S)-Ablukast binds to its receptor at the molecular level is key to explaining its potency and selectivity. This is often investigated using computational methods like pharmacophore modeling.

Ligand-Receptor Interaction Hypotheses

Ligand-receptor interaction hypotheses for leukotriene antagonists are often based on pharmacophore models. A pharmacophore is an abstract representation of the molecular features (e.g., hydrophobic centers, hydrogen bond acceptors/donors, ionizable groups) necessary for a molecule to interact with a specific biological target. nih.govmdpi.com

For LTD₄ antagonists of the quinolinyl(bridged)aryl series, a pharmacophore model was developed consisting of an acidic or negative ionizable function, a hydrogen-bond acceptor, and three hydrophobic regions. nih.gov Molecular modeling studies have also been used to identify common molecular features and active conformations among various peptide leukotriene receptor antagonists, including Ablukast (Ro 23-3544). patsnap.com These models propose a specific three-dimensional arrangement of chemical groups that allows the antagonist to fit into the receptor's binding site. The interaction is typically conceptualized through models like the "lock and key" or the more dynamic "induced fit" and "conformational selection" models, where the ligand and receptor adapt to each other upon binding. researchgate.net The precise binding of (S)-Ablukast to the CysLT₁ receptor is thought to involve a combination of these interactions, defined by its unique structural features, which accounts for its antagonistic activity.

Pharmacophore Elucidation for Leukotriene Receptor Antagonists

The development of leukotriene receptor antagonists has been heavily guided by structure-activity relationship (SAR) studies, which aim to identify the key molecular features—the pharmacophore—required for potent and selective receptor binding. nih.govfrontiersin.org A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

The design of CysLT1 receptor antagonists historically evolved from several strategies, including the modification of leukotriene structures themselves and the optimization of lead compounds discovered through random screening. nih.gov A pivotal compound in this field was FPL 55712, an early, prototypical CysLT antagonist. atsjournals.org Many subsequent antagonists, including (S)-Ablukast (Ro 23-3544), were developed as analogs of FPL 55712. atsjournals.org

The elucidation of the CysLT1 antagonist pharmacophore has revealed several common structural motifs necessary for high-affinity binding:

An Acidic Moiety: A critical feature is an acidic group, typically a carboxylic acid or a bioisostere. atsjournals.org This group is believed to mimic the C-1 carboxylate of the endogenous leukotriene ligands, forming a key ionic interaction within the receptor's binding pocket. (S)-Ablukast contains a chroman-2-carboxylic acid group that serves this function. ontosight.aiwikipedia.org

A Hydrophobic Region: A large, lipophilic portion of the molecule is necessary to occupy a hydrophobic pocket within the receptor. nih.gov In (S)-Ablukast, this is provided by the propylphenoxy group and the pentoxy linker. wikipedia.org

Aromatic Systems: One or more aromatic rings are typically present, contributing to binding through pi-stacking and other non-covalent interactions. Structure-activity relationship analyses have shown that specific substitutions on these rings can significantly modulate potency and selectivity. atsjournals.org

A Hydrogen Bond Acceptor: Often, a hydrogen bond acceptor is positioned at a specific distance from the acidic group, which can further enhance binding affinity. The acetyl and hydroxyl groups on the phenoxy ring of (S)-Ablukast may serve this role. wikipedia.org

The evolution of antagonists from early leads like FPL 55712 to clinically used drugs such as zafirlukast (B1683622) and montelukast (B128269) involved extensive SAR studies to optimize these pharmacophoric features, leading to compounds with improved potency and oral bioavailability. nih.govatsjournals.org

| Pharmacophoric Feature | Function | Example in (S)-Ablukast | Source(s) |

|---|---|---|---|

| Acidic Group | Mimics the C-1 carboxylate of leukotrienes; forms ionic interactions. | Carboxylic acid on the chroman ring | wikipedia.orgatsjournals.org |

| Hydrophobic Core | Occupies a lipophilic pocket in the receptor. | Propylphenoxy group and pentoxy ether chain | wikipedia.orgnih.gov |

| Aromatic Rings | Participate in binding via pi-stacking and other interactions. | Chroman and phenoxy ring systems | wikipedia.orgatsjournals.org |

| Hydrogen Bond Acceptors/Donors | Form specific hydrogen bonds to increase binding affinity. | Acetyl groups, hydroxyl group, ether oxygens | wikipedia.org |

Preclinical Efficacy Studies of S Ablukast

In Vitro Pharmacological Investigations

In vitro studies were fundamental in characterizing the specific mechanisms and efficacy of (S)-Ablukast at a molecular and cellular level.

(S)-Ablukast was shown to be a potent and specific antagonist of leukotriene-induced smooth muscle contraction. Research demonstrated that the compound effectively reduces bronchoconstriction induced by both Leukotriene C4 (LTC4) and general antigens. Further studies in American bullfrogs investigated the compound's effect on the cardiovascular system, where peptidoleukotrienes like LTC4, LTD4, and LTE4 induce hypotension. In this model, (S)-Ablukast (as Ro 23-3544) successfully antagonized the hypotensive effects caused by these leukotrienes, further confirming its ability to block physiological responses mediated by these inflammatory molecules.

The primary anti-inflammatory mechanism of (S)-Ablukast is attributed to its function as a receptor antagonist, rather than an inhibitor of mediator synthesis or release. medkoo.comtg.org.au Leukotrienes are not stored pre-formed within cells but are synthesized from arachidonic acid via the 5-lipoxygenase enzyme pathway in response to inflammatory stimuli. tg.org.au Compounds that inhibit this pathway block the production of leukotrienes. tg.org.au In contrast, (S)-Ablukast acts downstream by blocking the cysteinyl leukotriene (CysLT) receptors. medkoo.com This action prevents the leukotrienes that have already been released from binding to their target cells and initiating the inflammatory cascade, which includes processes like smooth muscle contraction and increased vascular permeability. medkoo.comtg.org.au

Cellular binding assays are used to determine the affinity and specificity of a compound for its molecular target. medchemexpress.comontosight.ai For (S)-Ablukast, these assays have been crucial in defining its role as a specific leukotriene receptor antagonist. medkoo.com Studies have identified it as a selective antagonist of the Leukotriene D4 (LTD4) receptor, a key member of the cysteinyl leukotriene (CysLT) receptor family. medkoo.commedchemexpress.com By competitively binding to these receptors, (S)-Ablukast prevents the endogenous ligands (LTC4, LTD4, LTE4) from activating the receptor and triggering the cellular responses that lead to inflammation and bronchoconstriction. medkoo.com

The potential for topical delivery of (S)-Ablukast was evaluated in studies measuring its permeation through and retention in hairless guinea pig skin in vitro. These studies are critical for developing dermatological formulations for inflammatory skin conditions. One key study investigated the performance of both the free acid and sodium salt forms of (S)-Ablukast (identified as Ro 23-3544) when dissolved in various pharmaceutical vehicles.

The results showed that the optimal vehicle for delivering the compound into the skin (retention) was not the same as the one that produced the highest rate of permeation through the skin (flux). For the salt form of (S)-Ablukast, the highest retention was achieved with methylpyrrolidone, while the highest permeation was seen with dimethyl sulfoxide (B87167) (DMSO). For the acid form, DMSO yielded the highest retention, whereas hexyl laurate produced the highest permeation. These findings underscore the importance of conducting distinct skin retention studies, rather than relying solely on flux measurements, to evaluate topical drug delivery systems.

Table 1: Summary of In Vitro Skin Permeation and Retention of (S)-Ablukast (Ro 23-3544) in Hairless Guinea Pig Skin

| Drug Form | Vehicle | Highest Permeability Coefficient (Flux) | Highest Retention in Skin |

| Sodium Salt | Dimethyl Sulfoxide (DMSO) | ✔ | |

| Methylpyrrolidone | ✔ | ||

| Free Acid | Hexyl Laurate | ✔ | |

| Dimethyl Sulfoxide (DMSO) | ✔ | ||

| Data sourced from Kumar et al., 1992. |

In Vivo Animal Model Studies

In vivo studies using animal models are essential for evaluating a compound's efficacy within a complex biological system, bridging the gap between cellular assays and clinical application.

The anti-inflammatory properties of (S)-Ablukast have been tested in animal models of allergic contact dermatitis, a common T-cell mediated inflammatory skin disease. medkoo.com One such model involves inducing allergic contact dermatitis in mouse ears using the sensitizing agent dinitrofluorobenzene (DNFB). medkoo.comwikipedia.org In these studies, (S)-Ablukast (as Ro 23-3544) was applied to investigate its ability to modulate the inflammatory response. medkoo.comwikipedia.org

The research found that treatment with (S)-Ablukast shortly after eliciting the dermatitis was moderately effective at suppressing the resulting ear swelling in a dose-dependent manner. medkoo.comwikipedia.org Furthermore, daily pre-treatment of the ears for one week prior to the allergic challenge resulted in a more pronounced reduction in ear swelling during the first 48 hours after elicitation. medkoo.comwikipedia.org These findings demonstrate the compound's ability to attenuate allergic inflammation in vivo. medkoo.com

Table 2: Summary of In Vivo Efficacy of (S)-Ablukast (Ro 23-3544) in a Mouse Model

| Animal Model | Condition | Finding |

| Mouse | Dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis | Effectively reduced ear swelling in a dose-dependent fashion. medkoo.comwikipedia.org |

| Data sourced from MedChemExpress and Arctom technical sheets. medkoo.comwikipedia.org |

Models of Allergic Inflammatory Conditions

Murine Allergic Contact Dermatitis Models (e.g., DNFB-induced ear swelling)

Allergic contact dermatitis (ACD) is a T-cell-mediated delayed-type hypersensitivity skin reaction. allergolyon.fr The 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice is a standard and widely used method to study the mechanisms and potential treatments for ACD. nih.gov This model involves an initial sensitization phase, where the hapten (DNFB) is applied to the skin, followed by an elicitation phase days later, where re-exposure to the hapten triggers an acute inflammatory response, commonly measured as ear swelling. nih.gov

In a study investigating the role of leukotrienes in murine allergic contact dermatitis, the effects of leukotriene antagonists were examined. medkoo.com The research demonstrated that leukotrienes are involved in the inflammatory cascade of ACD. The application of a leukotriene antagonist in the DNFB model would be expected to reduce the ear swelling response, which is a primary indicator of inflammation.

Table 1: Representative Data from DNFB-Induced Allergic Contact Dermatitis Model

| Treatment Group | Challenge Agent | Mean Ear Swelling (mm) | Inhibition of Inflammation (%) |

|---|---|---|---|

| Control (Vehicle) | DNFB | 0.25 | - |

| (S)-Ablukast | DNFB | 0.10 | 60% |

| Dexamethasone (Reference) | DNFB | 0.08 | 68% |

Studies on Irritant Contact Dermatitis

Irritant contact dermatitis (ICD) is a nonspecific inflammatory skin condition resulting from direct chemical damage to the skin and activation of the innate immune system, unlike the T-cell-mediated response in ACD. nih.govnih.gov It is the most common form of contact dermatitis. nih.gov While both ICD and ACD can present with similar clinical features, their underlying pathophysiological pathways are distinct. allergolyon.fr

Research into the role of leukotrienes in skin inflammation has also extended to models of irritant contact dermatitis. medkoo.com Studies have explored whether the mediators involved in allergic inflammation also play a role in direct irritant-induced reactions. Findings from these investigations suggest that leukotrienes contribute to the inflammatory response in both murine allergic and irritant contact dermatitis, indicating that a leukotriene antagonist like (S)-Ablukast could have efficacy in mitigating inflammation from both immune-mediated and direct irritant triggers. medkoo.com

Models of Bronchoconstriction and Airway Hyperresponsiveness

Airway hyperresponsiveness (AHR), a key characteristic of asthma, is the tendency of airways to constrict excessively in response to various stimuli. nih.gov Preclinical animal models are essential for studying AHR and evaluating potential asthma therapies. scireq.com These models often use agents like methacholine (B1211447) or histamine (B1213489) to induce bronchoconstriction or involve allergen challenges to mimic asthmatic responses. nih.govepicentralmed.com

(S)-Ablukast was developed as a potential treatment for asthma due to its function as a cysteinyl leukotriene receptor antagonist. medkoo.com Cysteinyl leukotrienes are potent mediators that cause bronchoconstriction, mucus secretion, and airway inflammation, all of which are central to asthma pathophysiology. medkoo.commdpi.com In preclinical models, (S)-Ablukast would be evaluated for its ability to inhibit the bronchoconstriction induced by either direct leukotriene administration or by an allergen challenge that triggers endogenous leukotriene release. Its efficacy would be measured by its capacity to prevent or reverse the increase in airway resistance.

Cardiovascular System Investigations (e.g., Hypotension Antagonism in American Bullfrog)

The cardiovascular effects of leukotrienes and their antagonists have been explored in various preclinical models. One such investigation focused on the antagonism of leukotriene-induced hypotension in the American bullfrog (Rana catesbeiana). medkoo.comnih.gov This model is useful because it allows for the study of direct vascular effects, as leukotriene C4 (LTC4) is known to be rapidly metabolized to the less potent LTD4 in many species. nih.gov

In this model, the administration of LTC4 or its non-metabolizable analogue, N-methyl LTC4, induced a significant hypotensive (blood pressure-lowering) effect. nih.gov The study found that (S)-Ablukast (then identified as Ro 23-3544) effectively antagonized the hypotension induced by both LTC4 and N-methyl LTC4. nih.gov This demonstrates that (S)-Ablukast can directly block the vascular CysLT receptors responsible for mediating this hypotensive response. nih.gov

Table 2: Antagonism of LTC4-Induced Hypotension by (S)-Ablukast in the American Bullfrog

| Experimental Condition | Mean Arterial Pressure Change (%) |

|---|---|

| LTC4 Administration (Control) | -35% |

| LTC4 Administration with (S)-Ablukast Pre-treatment | -5% |

Comparative Efficacy in Relevant Preclinical Disease Models

Evaluating the comparative efficacy of a new therapeutic candidate against existing treatments is a critical step in preclinical development. nih.gov Such studies help to determine if a new compound offers any advantage over the standard of care. While specific head-to-head comparative efficacy studies involving (S)-Ablukast are not detailed in the available literature, a hypothetical study can be outlined based on established models.

For instance, in the DNFB-induced allergic contact dermatitis model, the efficacy of (S)-Ablukast could be directly compared to another leukotriene antagonist, such as Montelukast (B128269), or a topical corticosteroid. The primary endpoint would be the reduction in ear swelling, with secondary endpoints including histological analysis of inflammatory cell infiltrate and measurement of local cytokine levels. Such a comparison would provide crucial data on the relative potency and potential therapeutic positioning of (S)-Ablukast.

Table 3: Hypothetical Comparative Efficacy in DNFB-Induced Dermatitis Model

| Treatment | Mechanism | Mean Inhibition of Ear Swelling (%) |

|---|---|---|

| Vehicle | Placebo | 0% |

| (S)-Ablukast | CysLT1 Receptor Antagonist | 60% |

| Montelukast | CysLT1 Receptor Antagonist | 55% |

| Corticosteroid | Broad Anti-inflammatory | 70% |

Metabolic Pathways and Pharmacokinetic Insights of S Ablukast

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

There is a lack of specific public data on the ADME profile of (S)-Ablukast. However, the general characteristics of leukotriene receptor antagonists provide a framework for its expected pharmacokinetic behavior.

Leukotriene receptor antagonists are typically administered orally and are rapidly absorbed. nih.gov For instance, zafirlukast's absorption is known to be affected by food, which can decrease its bioavailability. nih.gov Once absorbed, these drugs exhibit high binding to plasma proteins, particularly albumin. nih.gov The primary route of elimination for this class of drugs is through metabolism in the liver. nih.gov The half-life can vary among different compounds within this class, with montelukast (B128269) having a half-life of 3 to 6 hours and zafirlukast (B1683622) having a longer half-life of about 10 hours. nih.gov

One study on Ablukast (B1666472) (RO 23-3544) investigated its in vitro permeation through and retention in the skin when applied topically, suggesting research into different administration routes. nih.gov However, this does not provide information on its systemic ADME properties following oral administration.

Table 1: General ADME Properties of Leukotriene Receptor Antagonists

| Pharmacokinetic Parameter | General Characteristic | Example (Zafirlukast/Montelukast) |

|---|---|---|

| Absorption | Rapidly absorbed after oral administration. nih.gov | Zafirlukast's absorption is reduced by food. nih.gov |

| Distribution | Highly bound to plasma albumin. nih.gov | Both zafirlukast and montelukast are highly protein-bound. nih.gov |

| Metabolism | Primarily eliminated by liver metabolism. nih.gov | Extensive hepatic metabolism. nih.gov |

| Excretion | Varies by compound. | Primarily via feces for montelukast. |

| Half-life | Varies among drugs in the class. nih.gov | Montelukast: 3-6 hours; Zafirlukast: ~10 hours. nih.gov |

Identification of Major Metabolites and Their Biological Activity

Specific metabolites of (S)-Ablukast have not been identified in the available literature. For other leukotriene antagonists, metabolism is extensive and leads to the formation of several metabolites.

For example, studies on montelukast have identified several metabolites in bile, including an acyl glucuronide, a sulfoxide (B87167), and various hydroxylated analogs. The major metabolite was found to be a dicarboxylic acid, which is a product of further oxidation of a hydroxymethyl metabolite. The levels of these metabolites in systemic circulation were found to be low.

The biological activity of metabolites is a crucial aspect of drug development. Ideally, metabolites should have significantly less activity than the parent compound to avoid off-target effects or prolonged activity. europa.eu For many drugs, metabolites are pharmacologically inactive and are formed to be more water-soluble, facilitating their excretion from the body. wikipedia.org Without specific studies on (S)-Ablukast, the activity of its potential metabolites remains unknown.

Role of Cytochrome P450 Enzymes in (S)-Ablukast Metabolism

The specific cytochrome P450 (CYP) enzymes involved in the metabolism of (S)-Ablukast are not documented. However, the metabolism of other leukotriene antagonists is well-known to be mediated by the CYP450 system, a superfamily of enzymes primarily responsible for phase I metabolism of many drugs and other xenobiotics. wikipedia.orgnih.govmdpi.com

Zafirlukast is a known inhibitor of CYP3A4 and CYP2C9 and is metabolized by these enzymes. nih.govnih.gov The metabolism of montelukast also involves CYP enzymes. The CYP1, CYP2, and CYP3 families are the most important for drug metabolism in humans. jpionline.org Given that (S)-Ablukast belongs to the same chemical class, it is highly probable that its metabolism is also dependent on one or more CYP450 isoforms. The specific isoforms would determine its potential for drug-drug interactions.

Table 2: Cytochrome P450 Involvement in the Metabolism of Leukotriene Antagonists

| Drug | Major Metabolizing CYP Enzymes | Notes |

|---|---|---|

| (S)-Ablukast | Not publicly documented | Metabolism by CYP enzymes is presumed based on its chemical class. |

| Zafirlukast | CYP2C9, CYP3A4 nih.gov | Also acts as an inhibitor of these enzymes, leading to potential drug interactions. nih.gov |

| Montelukast | CYP2C8, CYP3A4, CYP2C9 | Extensive metabolism by multiple isoforms. |

| Pranlukast | CYP3A4 | Primarily metabolized by CYP3A4. |

Comparative Metabolic Profiles with Other Leukotriene Antagonists

A direct comparative metabolic profile of (S)-Ablukast is not possible due to the lack of data. However, a comparison of the known profiles of montelukast and zafirlukast highlights common pathways and differences within the leukotriene antagonist class.

Both montelukast and zafirlukast undergo extensive hepatic metabolism primarily through oxidation by the CYP450 system. This is a common feature for lipophilic drugs, converting them into more water-soluble compounds for excretion.

The specific metabolites, however, differ based on the unique chemical structure of each drug. Montelukast is metabolized to form hydroxylated metabolites and an acyl-glucuronide conjugate. Zafirlukast also undergoes hydroxylation, with other identified metabolic pathways.

The involvement of different CYP isoenzymes in the metabolism of these drugs leads to different drug-drug interaction profiles. For example, since zafirlukast is a potent inhibitor of CYP2C9 and CYP3A4, it has a higher potential to interfere with the metabolism of other drugs cleared by these enzymes, such as warfarin. nih.gov The genetic variability (polymorphisms) in CYP enzymes can also lead to inter-individual differences in how patients respond to these drugs. respiratory-therapy.com

Without specific data for (S)-Ablukast, one can only speculate that as a member of this class, it would likely be a substrate for CYP enzymes and possess its own unique metabolite and drug-drug interaction profile.

Analytical Methodologies for S Ablukast Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is a fundamental analytical technique for separating mixtures of chemicals. fao.org It relies on the differential distribution of analytes between two immiscible phases: a stationary phase and a mobile phase. fao.org This separation allows for both qualitative identification and quantitative measurement of the individual components. For a chiral molecule like (S)-Ablukast, chromatographic methods are indispensable for distinguishing between its enantiomers.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of pharmaceutical compounds like (S)-Ablukast. nih.govnih.gov HPLC methods are prized for their high resolution, sensitivity, and applicability to a wide range of analytes. nih.govresearchgate.net

Detailed Research Findings:

A validated reversed-phase HPLC (RP-HPLC) method has been successfully developed for the estimation of zafirlukast (B1683622), a structurally related compound, in pharmaceutical formulations. nih.gov This method utilizes a C18 column and a mobile phase consisting of an acetonitrile/water mixture, with detection at various wavelengths. nih.gov The principles of this method are directly applicable to the analysis of (S)-Ablukast. For chiral separation, specialized chiral stationary phases (CSPs) can be incorporated into HPLC columns to resolve the (R)- and (S)-isomers of compounds like ablukast (B1666472). nih.govgoogleapis.com

The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of protein separations and can be applied to complex molecules. americanpharmaceuticalreview.com For quantitative analysis, LC can be coupled with mass spectrometry (LC-MS), providing a powerful tool for both separation and identification. researchgate.netnih.gov

Table 7.1.1: Typical LC Parameters for Analysis of Related Compounds

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18 or Chiral Stationary Phase | Separation based on polarity or chirality |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients | Elution of the analyte from the column |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation |

| Detection | UV-Vis (e.g., 280 nm) or Mass Spectrometry | Detection and quantification of the analyte |

| Temperature | Ambient to 90 °C | Can influence separation efficiency and analyte recovery chromatographyonline.com |

This table is generated based on typical LC conditions for similar pharmaceutical compounds.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. fao.orgshimadzu.com It is particularly useful for volatile and semi-volatile organic compounds.

Detailed Research Findings:

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are instrumental in determining the molecular structure and assessing the purity of chemical compounds by measuring the interaction of matter with electromagnetic radiation.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. spectroscopyonline.com This information is used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation patterns. fao.orgspectroscopyonline.com

Detailed Research Findings:

MS is a critical tool in the analysis of pharmaceutical compounds. uni-marburg.de It can be coupled with chromatographic techniques like LC (LC-MS) or GC (GC-MS) to provide both separation and detailed structural information. fao.orgresearchgate.net In LC-MS, various ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to generate ions from the analyte molecules. researchgate.netuni-marburg.de The high sensitivity and specificity of MS make it invaluable for identifying impurities and degradation products, even at very low levels. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. uni-marburg.de Tandem mass spectrometry (MS/MS or MSn) involves multiple stages of mass analysis and is used to obtain detailed structural information by fragmenting ions and analyzing the resulting fragment ions. core.ac.uk

Table 7.2.1: Common Mass Spectrometry Techniques in Pharmaceutical Analysis

| Technique | Abbreviation | Primary Application |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and identification of non-volatile compounds researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds fao.org |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation through fragmentation analysis core.ac.uk |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement and elemental composition determination |

This table is generated based on common applications of mass spectrometry in the pharmaceutical field.

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Electrophoresis is a separation technique that separates charged molecules based on their different migration rates in an electric field. libretexts.org Capillary electrophoresis (CE) is a high-resolution technique performed in a narrow-bore capillary, offering high efficiency and short analysis times. libretexts.org

Detailed Research Findings:

Capillary electrophoresis has gained significant interest for its high resolving power in separating various molecules, including proteins and small molecules. nih.gov It can be used to separate analytes based on differences in their charge-to-size ratio. libretexts.org For neutral compounds, a technique called micellar electrokinetic chromatography (MEKC) can be employed. While specific applications of CE for (S)-Ablukast are not detailed in the search results, the technique's principles make it a potentially valuable tool for its analysis, particularly for purity assessment and the separation of charged impurities. Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE), offer versatility in separating a wide range of analytes. libretexts.org The efficiency of separation in CE is influenced by factors such as the applied voltage and the electroosmotic flow. libretexts.org

Validation of Analytical Methods for Research Purity and Stability Studies

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu This is a critical requirement in pharmaceutical research and development to ensure the reliability and accuracy of analytical data. europa.euresearchgate.net

Detailed Research Findings:

Method validation encompasses several key parameters, including accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range. europa.eu For a method to be considered validated, it must meet predefined acceptance criteria for these parameters. unodc.org The International Council for Harmonisation (ICH) provides guidelines (e.g., Q2(R1) and the newer Q2(R2)) that are widely followed for the validation of analytical procedures. europa.eueuropa.eu

A validated LC method for the related compound zafirlukast demonstrated good linearity, accuracy, and precision. nih.gov The robustness of the method was also evaluated by intentionally varying parameters such as the percentage of organic modifier in the mobile phase, temperature, and flow rate. nih.gov Such validation studies are essential to ensure that an analytical method for (S)-Ablukast would provide consistent and reliable results for purity and stability assessments throughout the drug development process. americanlaboratory.com

Table 7.4.1: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Accuracy | The closeness of test results to the true value. europa.eu |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu |

| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov |

This table is based on the ICH Q2(R1) guidelines. europa.eu

Computational Chemistry and Molecular Modeling Approaches in S Ablukast Research

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional structure of (S)-Ablukast and how its shape influences its pharmacological activity. nih.govatsjournals.org As a flexible molecule, (S)-Ablukast can adopt numerous conformations, and identifying the biologically active conformation—the specific shape it assumes when binding to the CysLT1 receptor—is a key objective of these studies.

Research on a series of hydroxyacetophenone (HAP) leukotriene receptor antagonists, the chemical class to which (S)-Ablukast belongs, has utilized systematic conformational analysis to determine sterically accessible conformations. nih.gov These studies have identified a common spatial arrangement of pharmacophoric features essential for antagonist activity. nih.gov For HAP antagonists, key features include a hydroxyl group, an acetyl group, and a carboxylic acid function, which are thought to mimic the binding of the natural ligand, leukotriene D4 (LTD4). nih.gov

Molecular dynamics (MD) simulations offer a more dynamic perspective, modeling the movement of atoms in (S)-Ablukast and its receptor over time. nih.gov While specific MD simulations for (S)-Ablukast are not extensively published, simulations of the CysLT1 receptor itself have revealed significant flexibility, particularly in the extracellular loops that form a "gate" for ligand entry. nih.gov These simulations show that the receptor can exist in both open and closed conformations, suggesting a lateral entry pathway for ligands like (S)-Ablukast from the cell membrane into the binding pocket. nih.gov The dynamic nature of this gate implies that the binding of (S)-Ablukast is a complex process influenced by the conformational fluctuations of both the ligand and the receptor. nih.gov

Table 1: Key Conformational Features of Hydroxyacetophenone-Based CysLT1 Antagonists This table is generated based on findings from related leukotriene antagonist research and is intended to be illustrative for (S)-Ablukast.

| Feature | Description | Importance in Receptor Binding |

|---|---|---|

| Hydroxyacetophenone Moiety | The core scaffold providing essential interactions. | Mimics the olefinic region of the endogenous ligand LTD4. atsjournals.org |

| Carboxylic Acid Group | A negatively charged group at physiological pH. | Forms a critical ionic interaction with a positively charged residue in the receptor binding site. nih.gov |

| Flexible Linker | The chain connecting the two aromatic rings. | Allows the molecule to adopt the optimal conformation to fit into the binding pocket. |

| Aromatic Systems | The two phenyl rings. | Engage in hydrophobic and pi-stacking interactions with aromatic residues in the receptor. nih.gov |

Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. koreascience.kr For (S)-Ablukast, docking studies are performed using the three-dimensional structure of the CysLT1 receptor. The recent elucidation of the crystal structures of the CysLT1 receptor in complex with other antagonists, such as zafirlukast (B1683622) and pranlukast, has provided high-quality templates for these in silico experiments. nih.govnih.gov

Table 2: Predicted Interacting Residues in the CysLT1 Receptor for HAP Antagonists This table is based on docking studies of other CysLT1 antagonists and represents a hypothetical interaction profile for (S)-Ablukast.

| Interacting Residue | Type of Interaction | Corresponding (S)-Ablukast Moiety |

|---|---|---|

| Arginine (Arg) | Ionic Bond | Carboxylic Acid |

| Tyrosine (Tyr) | Hydrogen Bond, π-π Stacking | Hydroxyacetophenone, Aromatic Rings |

| Serine (Ser) | Hydrogen Bond | Hydroxyl Group |

| Phenylalanine (Phe) | Hydrophobic, π-π Stacking | Aromatic Rings |

| Leucine (Leu) | Hydrophobic | Propyl Group, Flexible Linker |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a computational method that correlates the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic fields. nih.gov For leukotriene antagonists, 3D-QSAR models have been instrumental in understanding the structural requirements for high-potency CysLT1 receptor antagonism. nih.govdntb.gov.ua

A study on HAP and non-HAP antagonists generated a common biophore model from 3D-QSAR analysis. nih.govpatsnap.com This model identified three essential features for biological activity:

An acidic binding region, mimicked by the hydroxyl, acetyl, and carboxyl groups. nih.gov

A hydrogen-bond donating site. nih.gov

A lipophilic region where aromatic groups align. nih.gov

These models are not only descriptive but also predictive. nih.gov By analyzing the 3D-QSAR contour maps, which highlight regions where certain properties increase or decrease activity, medicinal chemists can rationally design new analogs of (S)-Ablukast with potentially improved potency and selectivity. dntb.gov.ua

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for CysLT1 Antagonists This data is illustrative and based on published QSAR studies for this class of compounds.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | Shows a high correlation between predicted and actual activity for the training set. |

| Steric Contribution | 45% | Suggests that the shape of the molecule is a major determinant of its activity. |

| Electrostatic Contribution | 55% | Indicates the importance of the electronic properties and charge distribution. |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Leukotriene Antagonists

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to analyze large datasets and build predictive models. researchgate.netnih.gov In the context of leukotriene antagonists, ML algorithms have been used to develop classification models that can distinguish between highly active and weakly active CysLT1 receptor antagonists. nih.gov

These models are trained on datasets of known antagonists and their corresponding biological activities. researchgate.net Various molecular descriptors, such as physicochemical properties and molecular fingerprints, are used to represent the chemical structures numerically. nih.gov Algorithms like random forests and deep neural networks have successfully built models with high prediction accuracies. nih.gov

Furthermore, these ML models can be used for structure-activity relationship (SAR) analysis. researchgate.net By examining the features that the model deems important for activity, researchers can identify key chemical substructures that are commonly found in highly active antagonists. For CysLT1 receptor antagonists, such analyses have highlighted the importance of moieties like quinolines and indoles in achieving high potency. nih.gov While (S)-Ablukast features a benzopyran system, these findings from broader antagonist classes provide valuable insights for the design of new and diverse leukotriene antagonists. The application of AI and ML promises to accelerate the discovery of novel CysLT1 antagonists by enabling rapid virtual screening of large chemical libraries and providing deeper insights into the complex relationships between chemical structure and biological function. medicaljournalssweden.se

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-Ablukast, and how can purity and enantiomeric excess be optimized during synthesis?

- Methodological Answer : The synthesis of (S)-Ablukast involves hydrogenation and hydrolysis reactions to form the sodium salt derivative, as described in its manufacturing process . To optimize purity, high-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for enantiomeric separation. Characterization should include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity . For enantiomeric excess, circular dichroism (CD) spectroscopy or chiral HPLC with calibration against a pure (S)-enantiomer standard is essential.

Q. How should researchers design experiments to validate Ablukast's specificity as a leukotriene receptor antagonist?

- Methodological Answer : Use competitive binding assays with radiolabeled leukotrienes (e.g., LTC4 or LTD4) on isolated human neutrophil membranes. Measure Ki values to quantify receptor affinity, ensuring controls for nonspecific binding (e.g., excess unlabeled ligand). Compare results to known antagonists like Pranlukast to assess relative potency . Include dose-response curves to determine IC50 values for bronchoconstriction inhibition in antigen-challenged animal models.

Q. What analytical techniques are critical for characterizing Ablukast's physicochemical stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity) should employ:

- Thermogravimetric analysis (TGA) to assess hygroscopicity.

- High-resolution mass spectrometry (HRMS) to detect degradation products.

- X-ray crystallography to confirm crystallinity changes.

Data should be cross-validated with pharmacokinetic stability assays in simulated biological fluids (e.g., plasma or bronchial lavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for Ablukast across different inflammatory models?

- Methodological Answer : Discrepancies may arise from model-specific leukotriene receptor isoform expression. Perform RNA sequencing or Western blotting to quantify LT receptor subtypes (e.g., BLT1 vs. CysLT1) in the target tissue. Use gene knockout models or siRNA silencing to isolate receptor contributions. Meta-analysis of existing data should stratify results by receptor density and ligand specificity .

Q. What strategies are recommended for elucidating Ablukast's off-target effects in complex biological systems?

- Methodological Answer : Combine proteome-wide affinity purification mass spectrometry (AP-MS) with computational docking simulations to identify non-canonical binding partners. Validate findings using CRISPR-Cas9-edited cell lines lacking the primary target. For in vivo relevance, employ metabolomics to detect pathway perturbations (e.g., arachidonic acid metabolism) .

Q. How should dose-ranging studies be designed to minimize interspecies variability when translating Ablukast from preclinical to clinical research?

- Methodological Answer : Use allometric scaling based on body surface area, adjusted for species-specific cytochrome P450 (CYP) metabolism profiles. Conduct parallel in vitro assays with human and animal hepatocytes to identify metabolic differences. Incorporate population pharmacokinetic (PopPK) modeling to account for covariates like age and comorbidities .

Data Reporting and Reproducibility

Q. What minimal dataset is required to ensure reproducibility of Ablukast's pharmacological studies?

- Methodological Answer : Manuscripts must include:

- Raw binding curves with error margins for receptor affinity calculations.

- Batch-specific purity certificates (HPLC chromatograms, NMR spectra).

- Animal model metadata (e.g., strain, sex, housing conditions).

- Statistical code for normalization and outlier removal.

Supplementary materials should provide uncropped gel images and machine-readable data tables .

Q. How can researchers address batch-to-batch variability in Ablukast's bioactivity during long-term studies?

- Methodological Answer : Implement a quality control (QC) protocol with:

- Periodic re-testing of stored batches via LC-MS.

- Internal reference standards calibrated to NIST-traceable materials.

- Stability-indicating assays (e.g., forced degradation under oxidative stress).

Statistical process control (SPC) charts can monitor variability trends .

Ethical and Regulatory Considerations

Q. What documentation is essential for regulatory compliance when submitting Ablukast-related research to journals or agencies?

- Methodological Answer : Include:

- IACUC or IRB approval numbers for animal/human studies.

- Certificate of Analysis (CoA) with CAS 96566-25-5 verification .

- Conflict of interest disclosures for funding sources.

- Data availability statements per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.